molecular formula C21H28ClN3O4S2 B2598551 (E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride CAS No. 353505-90-5

(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride

Cat. No.: B2598551
CAS No.: 353505-90-5
M. Wt: 486.04
InChI Key: YHXDTSPUFYFJHL-FLNCGGNMSA-N
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Description

(E)-3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a thiazolidinone derivative with a complex structure featuring a 4-methoxybenzylidene substituent and a morpholinopropyl side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical studies. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2.ClH/c1-27-17-5-3-16(4-6-17)15-18-20(26)24(21(29)30-18)10-7-19(25)22-8-2-9-23-11-13-28-14-12-23;/h3-6,15H,2,7-14H2,1H3,(H,22,25);1H/b18-15+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXDTSPUFYFJHL-FLNCGGNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride is a synthetic compound characterized by its thiazolidinone core, which is prevalent in various biologically active molecules, particularly antibiotics and antifungals. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential as a COX-II inhibitor, and cytotoxicity profiles.

Chemical Structure

The compound features a thiazolidinone ring and a morpholinopropyl amide group, which contribute to its biological activity. The presence of the methoxybenzylidene moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. In particular, compounds similar to the one have shown promising results against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
8En. cloacae0.004–0.030.008–0.06
11S. aureus0.0150.030
12E. coli0.0110.020
15T. viride0.004–0.06Not determined

The most active compound in related studies exhibited MIC values ranging from 0.004 to 0.045 mg/mL, significantly outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .

COX-II Inhibition

The compound's potential as a COX-II inhibitor has been explored in various research contexts, particularly due to its structural similarities to known COX inhibitors.

Table 2: COX-II Inhibition Data

CompoundIC50 (μM)Selectivity Ratio (COX-II/COX-I)
PYZ30.011High
Celecoxib0.89Standard
PYZ14<0.1Higher than Celecoxib

Research indicates that certain derivatives exhibit significantly lower IC50 values compared to Celecoxib, suggesting enhanced potency and selectivity for COX-II inhibition . The mechanism of action appears to involve competitive inhibition at the enzyme's active site.

Cytotoxicity Studies

Cytotoxicity assays using normal human cell lines (e.g., MRC5) have shown varying degrees of toxicity for different derivatives of thiazolidinones. The most active compounds generally exhibited low cytotoxicity, indicating potential for therapeutic use without significant adverse effects.

Table 3: Cytotoxicity Profiles

CompoundIC50 (μM)Cell Line Tested
Compound A>100MRC5
Compound B<20MRC5

These findings suggest that while the compounds demonstrate potent antimicrobial and anti-inflammatory activities, they maintain a favorable safety profile .

Scientific Research Applications

Molecular Formula

  • Molecular Weight : 365.45 g/mol
  • CAS Number : 120841-37-4

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains, showcasing its potential as a lead compound for antibiotic development .

Anticancer Potential

The thiazolidinone scaffold has been recognized for its anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that (E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride may exhibit similar effects, warranting further investigation into its mechanisms of action and efficacy against different cancer types .

Anti-inflammatory Effects

Compounds containing thiazolidinone moieties have shown anti-inflammatory properties in various models. The potential of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Antitubercular Activity

Research into thiazolidinone derivatives has identified their potential as antitubercular agents. Given the ongoing global challenge of tuberculosis, compounds like this compound could provide new avenues for treatment .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that the compound may induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Key Observations :

  • Side Chains: The morpholinopropyl group introduces a tertiary amine, improving water solubility via hydrochloride salt formation. In contrast, phenylpropanoic acid (1431637-27-2) or hydroxyphenyl (304674-59-7) side chains may prioritize lipophilicity .

Physicochemical Properties

  • pKa: The hydroxyphenyl analog (304674-59-7) has a predicted pKa of 9.53, suggesting moderate basicity, while the target compound’s morpholinopropyl group likely increases basicity due to the amine functionality .
  • Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like 120841-42-1 (propanoic acid derivative) .

Spectroscopic Comparisons

NMR studies on similar thiazolidinones (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes (Figure 6, Table 2 in ). For the target compound:

  • The 4-methoxybenzylidene group would likely cause distinct shifts in region A compared to 2-methoxy (1431637-27-2) or 4-methyl (304674-59-7) analogs.
  • The morpholinopropyl side chain may alter shifts in region B due to steric and electronic effects .

Functional Implications

  • Lumping Strategy: Compounds with similar core structures (e.g., 4-oxo-2-thioxothiazolidin-3-yl) but varying substituents can be grouped for simplified reaction modeling (Tables 3–4 in ). However, the target compound’s unique morpholinopropyl group and hydrochloride salt necessitate separate evaluation in pharmacokinetic studies.
  • Biological Activity: While specific data are absent, analogs like 304674-59-7 (hydroxyphenyl) and 1431637-27-2 (phenylpropanoic acid) suggest that substituent polarity and side-chain length critically modulate target interactions .

Notes

Structural Sensitivity: Minor substituent changes (e.g., methoxy vs. methyl) significantly alter physicochemical and spectroscopic profiles, as shown in NMR comparisons .

Lumping Limitations: Despite structural similarities, the hydrochloride salt and morpholinopropyl group in the target compound preclude direct lumping with non-ionic analogs in reaction modeling .

Data Gaps : Predicted properties (e.g., pKa, density) require experimental validation. Biological activity data for the target compound are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and the thiazolidinone core, followed by acylation with 3-morpholinopropylamine. Key optimization steps include:

  • Varying solvents (e.g., dry 1,4-dioxane vs. ethanol) to improve yield .
  • Using anhydrous ZnCl₂ as a catalyst for cyclization steps .
  • Monitoring reaction progress via TLC or HPLC to ensure completion .
    • Critical parameters : Temperature control (reflux at 80–100°C) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) are critical to avoid side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC (≥98% purity threshold) for purity assessment .
  • NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration of the benzylidene moiety and morpholinopropyl linkage .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
    • Data interpretation : Compare spectral data with synthesized intermediates (e.g., 3-aminorhodanine derivatives) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact (H313/H333 warnings) .
  • Conduct reactions in a fume hood to avoid inhalation risks .
  • Store in airtight containers under inert gas (N₂/Ar) due to potential sensitivity to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to validate target specificity .
  • Use molecular docking to analyze binding interactions with proposed targets (e.g., kinases or inflammatory mediators) .
  • Compare results with structurally analogous compounds (e.g., 5-ylidenerhodanines) to identify SAR trends .
    • Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents); replicate experiments under standardized protocols .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt formation : Explore alternative counterions (e.g., mesylate vs. hydrochloride) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the morpholinopropyl moiety .
  • Nanoparticle encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Apply molecular dynamics simulations to predict stability of ligand-target complexes .
  • Validate predictions via synthesis and testing of prioritized derivatives (e.g., substituent variations on the benzylidene ring) .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

  • Methodology :

  • Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups in multi-dose experiments .
  • Include negative controls (e.g., DMSO vehicle) to normalize background noise .

Q. How can researchers address batch-to-batch variability during large-scale synthesis?

  • Methodology :

  • Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH) .
  • Use DoE (Design of Experiments) to identify robust reaction conditions .
  • Characterize batches via XRD to detect polymorphic variations .

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